N,N,4-triethylbenzenesulfonamide
Description
N,N,4-Triethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH-) at the para position (4-position) and two ethyl groups attached to the nitrogen atom of the sulfonamide. Sulfonamides are renowned for their diverse pharmacological applications, including antimicrobial, diuretic, and anti-inflammatory activities, largely influenced by substituents on the benzene ring and nitrogen atoms .
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
N,N,4-triethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-4-11-7-9-12(10-8-11)16(14,15)13(5-2)6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
INEPHMKILQSWBD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(CC)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
- Electron-Donating Groups (EDGs): 4-Methyl Group: Compounds like N-Benzyl-N-ethyl-4-methylbenzenesulfonamide () and 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () feature a methyl group at the 4-position. Ethyl Group (Hypothetical in N,N,4-Triethyl): The ethyl group in this compound would exert similar effects but with increased steric bulk compared to methyl, possibly altering binding affinity.
- Electron-Withdrawing Groups (EWGs): Nitro and Amino Groups: 3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide () combines nitro (EWG) and amino (EDG) groups, creating a polarized structure. Such substituents may enhance acidity (lower pKa) and reactivity, influencing interactions with biological targets . Acetyl Group: 4-Acetyl-N,N-dimethyl-benzenesulfonamide () introduces a ketone, which reduces electron density and may impact solubility and metabolic stability .
Substituent Effects on the Nitrogen Atom
- However, excessive bulk may hinder target binding . Dimethyl Groups: 4-Acetyl-N,N-dimethyl-benzenesulfonamide () shows that smaller alkyl groups (e.g., methyl) reduce steric hindrance, favoring interactions with enzymes like carbonic anhydrase, a common target for sulfonamides .
- Such compounds are often used as disinfectants or oxidizing agents .
Key Research Findings
- Antimicrobial Activity: Sulfonamides with heterocyclic nitrogen substituents (e.g., oxazole in ) exhibit enhanced antimicrobial potency due to improved target binding and metabolic stability .
- Steric vs. Electronic Effects: Bulky N-substituents (e.g., benzyl in ) may reduce enzymatic inhibition efficiency compared to smaller groups (e.g., dimethyl in ), highlighting a balance between lipophilicity and steric accessibility .
- Role of Halogens: Chlorine substituents () introduce oxidative properties, expanding applications beyond pharmacology into industrial uses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
